4-Ethoxy-2-formylphenylboronic acid

Description

Significance of Arylboronic Acids in Contemporary Organic Chemistry Research

Arylboronic acids are organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their prominence in modern organic chemistry stems largely from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the arylboronic acid and an organic halide, a transformation fundamental to the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a wide range of other important chemical transformations. These include Chan-Lam coupling for the formation of carbon-heteroatom bonds, and various other metal-catalyzed reactions. chem-soc.si Their stability, low toxicity, and the ease with which their byproducts can be removed make them highly attractive reagents for both laboratory-scale research and industrial applications. chem-soc.si The ability to introduce a wide variety of substituents onto the aromatic ring allows for the fine-tuning of the electronic and steric properties of the arylboronic acid, providing chemists with a high degree of control over the outcome of chemical reactions. chem-soc.sinih.gov

Overview of Formylphenylboronic Acid Derivatives as Bifunctional Molecular Building Blocks

Formylphenylboronic acid derivatives are a special subclass of arylboronic acids that possess both a boronic acid group and a formyl (aldehyde) group. wikipedia.org This dual functionality makes them incredibly valuable as "bifunctional molecular building blocks". wikipedia.orgcymitquimica.com The boronic acid moiety can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the aldehyde group can undergo a host of classic organic reactions, such as reductive amination, Wittig reactions, and condensations.

This orthogonal reactivity allows for the sequential or simultaneous introduction of different molecular fragments, providing a streamlined approach to the synthesis of complex target molecules. For instance, the boronic acid can be used to first construct a biaryl scaffold via a Suzuki coupling, and the aldehyde can then be elaborated to introduce further diversity. This modular approach is highly efficient and has been widely adopted in drug discovery and materials science.

Research Context of 4-Ethoxy-2-formylphenylboronic Acid within Substituted Boronic Acids

Within the family of formylphenylboronic acid derivatives, this compound is a compound of particular interest. Its specific substitution pattern—an ethoxy group at the 4-position and a formyl group at the 2-position relative to the boronic acid—imparts unique electronic and steric properties. The electron-donating ethoxy group can influence the reactivity of the boronic acid in cross-coupling reactions, while the ortho-formyl group can introduce steric hindrance and also participate in intramolecular interactions.

The strategic placement of these functional groups allows for the synthesis of highly substituted and structurally complex molecules that might be challenging to access through other synthetic routes. Researchers are actively exploring the use of this compound in the synthesis of novel heterocyclic compounds, pharmaceutical intermediates, and functional materials. Its utility as a building block in multi-component reactions and cascade sequences is an area of ongoing investigation, promising new and efficient pathways to valuable chemical entities.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1106867-72-4 bldpharm.comsigmaaldrich.comcymitquimica.com |

| Molecular Formula | C9H11BO4 sigmaaldrich.com |

| Appearance | Powder to crystal |

| Solubility | Soluble in Methanol chemicalbook.com |

| Storage Temperature | 2-8°C chemicalbook.com |

Related Formylphenylboronic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Formylphenylboronic acid | 87199-17-5 wikipedia.orgsigmaaldrich.comsigmaaldrich.com | C7H7BO3 wikipedia.org | 149.94 wikipedia.orgsigmaaldrich.comsigmaaldrich.com |

| 4-Methoxy-2-formylphenylboronic acid | 139962-95-1 chemicalbook.com | C8H9BO4 chemicalbook.com | 179.97 chemicalbook.com |

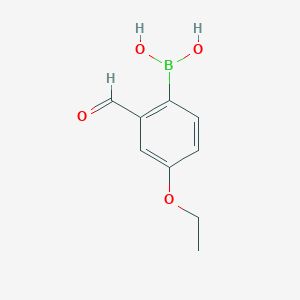

Structure

2D Structure

Propriétés

IUPAC Name |

(4-ethoxy-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOXIKZEUMPIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681012 | |

| Record name | (4-Ethoxy-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106867-72-4 | |

| Record name | (4-Ethoxy-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Mechanistic Studies of Formylphenylboronic Acids

Cross-Coupling Reactions Involving Formylphenylboronic Acids

Formylphenylboronic acids are valuable reagents in modern organic synthesis, primarily owing to their participation in palladium-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the efficient formation of biaryl structures. In this context, formylphenylboronic acids, including the 4-ethoxy derivative, serve as crucial coupling partners. These compounds react with various aryl halides or triflates in the presence of a palladium catalyst and a base to yield functionalized biaryl aldehydes. The ethoxy group at the 4-position can influence the electronic properties of the aromatic ring, thereby affecting the reaction's efficiency and scope. The versatility of this reaction allows for the synthesis of a wide array of complex molecular architectures from readily available starting materials.

Role of the Formyl and Boronic Acid Moieties in Reactivity Modulation

The reactivity of 4-Ethoxy-2-formylphenylboronic acid in cross-coupling reactions is intricately governed by the interplay between the formyl and boronic acid functionalities. acs.orgrsc.org The boronic acid group, -B(OH)₂, is the active participant in the catalytic cycle of the Suzuki-Miyaura reaction, undergoing transmetalation with the palladium catalyst.

The ortho-formyl group (-CHO) introduces several key features. Its electron-withdrawing nature can modulate the electronic density of the phenyl ring, influencing the rate and outcome of the cross-coupling reaction. Furthermore, the proximity of the formyl group to the boronic acid can lead to intramolecular interactions. These interactions, such as the potential for weak coordination between the formyl oxygen and the boron atom, can affect the conformation and reactivity of the boronic acid. rsc.org In some instances, the formyl group can also participate in side reactions, although under optimized Suzuki-Miyaura conditions, its primary role is as a directing group and a precursor for further synthetic transformations.

Intramolecular Cyclization and Tautomerism of ortho-Formylphenylboronic Acids

A fascinating characteristic of ortho-formylphenylboronic acids is their existence in a tautomeric equilibrium between an open-chain aldehyde form and a cyclic hemiacetal form. rsc.org This dynamic behavior is a critical aspect of their chemistry, influencing their stability, solubility, and reactivity.

Formation of 3-Hydroxybenzoxaboroles and Benzoxaborole Heterocycles

In solution, this compound can undergo a reversible intramolecular cyclization to form the corresponding 3-hydroxybenzoxaborole. rsc.orgresearchgate.net This process involves the nucleophilic attack of one of the hydroxyl groups of the boronic acid onto the electrophilic carbon of the formyl group. The resulting cyclic structure, a benzoxaborole, is a five-membered heterocycle containing both boron and oxygen. Benzoxaboroles are a privileged scaffold in medicinal chemistry, known for their biological activities. researchgate.net The formation of these heterocycles from ortho-formylphenylboronic acids provides a direct and efficient route to this important class of compounds. nih.govacs.org

Factors Influencing Tautomeric Equilibria in Solution

The position of the tautomeric equilibrium between the open-chain formylphenylboronic acid and the cyclic 3-hydroxybenzoxaborole is influenced by several factors. rsc.orgpsu.edu

Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. In some solvents, the equilibrium may favor the open-chain form, while in others, the cyclic tautomer predominates. psu.edu For instance, in a mixture of acetone-d₆ and D₂O, a dynamic equilibrium is observed, whereas in pure D₂O, the open-chain form is strongly preferred for the parent 2-formylphenylboronic acid. psu.edu

Substituents: The nature and position of substituents on the phenyl ring significantly impact the equilibrium. Electron-withdrawing groups can influence the electrophilicity of the formyl carbon and the acidity of the boronic acid, thereby affecting the propensity for cyclization. mdpi.com The ethoxy group at the 4-position in the title compound, being an electron-donating group, can modulate this equilibrium.

Concentration and Temperature: The equilibrium can also be sensitive to the concentration of the solution and the temperature. psu.edu Studies have shown that increasing the concentration can shift the equilibrium, and variable-temperature NMR spectroscopy is a powerful tool for quantifying the thermodynamic parameters of this tautomerization process. rsc.org

| Factor | Influence on Equilibrium | Example/Observation |

|---|---|---|

| Solvent Polarity | Higher polarity can stabilize charged intermediates, potentially shifting the equilibrium. | The equilibrium position for 2-formylphenylboronic acid differs significantly between acetone/D₂O and pure D₂O. psu.edu |

| Substituent Effects | Electron-withdrawing groups can enhance the electrophilicity of the formyl carbon, favoring cyclization. | Fluorine substitution on the phenyl ring has been shown to significantly affect the cyclization constant. mdpi.com |

| Temperature | Changes in temperature can shift the equilibrium based on the enthalpy of the reaction (ΔH). | Variable-temperature NMR studies allow for the determination of thermodynamic parameters like ΔH and ΔS. rsc.org |

| Concentration | Intermolecular interactions at higher concentrations can influence the equilibrium position. | A decrease in the observed equilibrium constant was noted with increasing concentration for 2-formylphenylboronic acid. psu.edu |

Nucleophilic Addition and Condensation Reactions of the Formyl Group

The formyl group in this compound is a versatile functional handle that can undergo a variety of nucleophilic addition and condensation reactions. These transformations provide access to a diverse range of derivatives with potential applications in various fields, including bioconjugation and materials science.

Recent research has demonstrated that the condensation of ortho-formylphenylboronic acids with α-effect amines, such as hydroxylamines and hydrazines, occurs at significantly accelerated rates compared to standard carbonyl compounds. rsc.org This rate enhancement is attributed to the participation of the boronic acid moiety, which facilitates the reaction. The resulting oximes and hydrazones can be stable adducts, and in the case of hydrazones, may undergo a subsequent irreversible cyclization to form fluorescent borazaroisoquinolines. rsc.org

Amination-Reduction Reactions and Derivative Synthesis

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. acsgcipr.orgorganicchemistrytutor.com In the case of this compound, this reaction converts the formyl group into an aminomethyl group, leading to a variety of substituted 2-(aminomethyl)-4-ethoxyphenylboronic acid derivatives. The process typically involves two main steps: the formation of an imine intermediate through the reaction of the aldehyde with a primary or secondary amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.comyoutube.com

The reaction is generally carried out as a one-pot procedure. organicchemistrytutor.com A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is crucial. masterorganicchemistry.com These reagents are mild enough to not reduce the aldehyde starting material but are effective at reducing the iminium ion formed in situ. masterorganicchemistry.comyoutube.com The choice of amine dictates the final product, allowing for the synthesis of secondary and tertiary amines. organicchemistrytutor.com

Studies on the parent 2-formylphenylboronic acid have shown that reaction conditions can influence the outcome, sometimes leading to the formation of cyclic benzoxaborole structures through intramolecular coordination between the newly formed amine and the boronic acid. researchgate.net For instance, the reaction of 2-formylphenylboronic acid with N-ethylaniline, followed by reduction, can yield the corresponding 2-(arylaminomethyl)phenylboronic acid derivative. researchgate.net This methodology is applicable to this compound for creating a library of novel boronic acid compounds with potential applications in medicinal chemistry and materials science.

Table 1: Reductive Amination Reaction Overview

| Parameter | Description | References |

|---|---|---|

| Starting Material | Aldehyde or Ketone (e.g., this compound) | acsgcipr.org |

| Reagent | Primary or Secondary Amine | organicchemistrytutor.com |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃) | masterorganicchemistry.com |

| Intermediate | Imine or Iminium Ion | acsgcipr.org |

| Product | Substituted Amine | acsgcipr.org |

| Key Feature | One-pot synthesis is often possible. | organicchemistrytutor.com |

Reactions with Hydrazine (B178648) Dicarboxylates for Heterocycle Synthesis (e.g., Indazoles)

A significant application of 2-formylphenylboronic acids is in the synthesis of nitrogen-containing heterocycles, such as indazoles. nih.govnih.gov Indazoles are a core structural motif in many pharmacologically active compounds. nih.gov A developed method involves a copper(II) acetate-catalyzed reaction between a 2-formylphenylboronic acid and a dialkyl azodicarboxylate, which is then followed by ring closure induced by an acid or base to form a 1N-alkoxycarbonyl indazole derivative. nih.govrsc.org

This transformation can be efficiently performed as a two-step, one-pot procedure. nih.gov The initial step is a Chan-Evans-Lam type C-N bond formation. The subsequent cyclization is readily achieved. While this reaction works well with azodicarboxylates, using hydrazine dicarboxylates as the nitrogen source is also possible but may require a stoichiometric amount of copper(II) acetate (B1210297) for the C-N bond formation step. nih.govnih.gov

The general applicability of this reaction to various substituted 2-formylphenylboronic acids suggests that this compound is a suitable substrate for synthesizing 6-ethoxy-1N-alkoxycarbonyl indazoles. The ethoxy group at the 6-position of the resulting indazole can be a site for further functionalization or can modulate the biological activity of the molecule.

Table 2: Synthesis of Indazoles from 2-Formylphenylboronic Acids

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Steps | Product | References |

|---|---|---|---|---|---|

| 2-Formylphenylboronic acid | Dialkyl Azodicarboxylate | 1. Cu(OAc)₂ (catalytic) 2. Acid or Base (e.g., TFA) | C-N bond formation, then acid/base-induced ring closure | 1N-Alkoxycarbonyl Indazole | nih.gov, rsc.org, rsc.org |

Electrophilic Substitution and Functional Group Interconversions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating ethoxy group and deactivated by the electron-withdrawing formyl and boronic acid groups. The directing effects of these substituents determine the position of incoming electrophiles.

Ethoxy group (-OEt): A strongly activating, ortho-, para- directing group.

Formyl group (-CHO): A deactivating, meta- directing group.

Boronic acid group (-B(OH)₂): A deactivating, meta- directing group.

The positions ortho to the ethoxy group are positions 3 and 5. The positions meta to the formyl and boronic acid groups are positions 3 and 5. Therefore, the directing effects of all three substituents reinforce each other, strongly favoring electrophilic substitution at the C3 and C5 positions of the phenyl ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Functional group interconversions can also be performed on the existing substituents. The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. The boronic acid moiety itself can be replaced through reactions like copper-mediated fluoroalkylation. wikipedia.org These transformations further enhance the synthetic utility of this compound as a versatile intermediate.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Benzoxaborole |

| N-ethylaniline |

| 2-(Arylaminomethyl)phenylboronic acid |

| Copper(II) acetate |

| Dialkyl azodicarboxylate |

| 1N-Alkoxycarbonyl indazole |

| Trifluoroacetic acid (TFA) |

| Hydrazine dicarboxylate |

Catalytic Applications and Modalities of Formylphenylboronic Acids

Formylphenylboronic Acids as Organocatalysts in Organic Transformations

Formylphenylboronic acids, a class of bifunctional organic molecules, have garnered significant attention as organocatalysts. Their unique structure, featuring both a formyl group and a boronic acid moiety, allows them to participate in a variety of organic transformations. The presence of the electron-donating ethoxy group in 4-Ethoxy-2-formylphenylboronic acid can further modulate its catalytic activity.

Lewis Acidity and Catalytic Activation Modes

The boronic acid group in this compound is the primary source of its Lewis acidity. The boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base, thereby activating the substrate. This interaction is central to its catalytic function. The Gutmann-Beckett method, which utilizes the 31P NMR chemical shift of triethylphosphine (B1216732) oxide (TEPO) upon interaction with a Lewis acid, is a common technique to assess the relative Lewis acidity of such compounds. nih.gov The formation of a tetracoordinated boron center upon reaction with a Lewis base like TEPO confirms the Lewis acidic nature of the boronic acid. nih.gov

The formyl group, on the other hand, can participate in catalysis through iminium ion formation or by acting as a hydrogen bond donor. The interplay between the Lewis acidic boronic acid and the formyl group allows for synergistic activation of substrates, leading to enhanced catalytic efficiency.

Catalysis in Dehydration, Carbonyl Condensation, and Acylation Reactions

The Lewis acidic nature of formylphenylboronic acids makes them effective catalysts for dehydration reactions. For instance, they can catalyze the dehydration of ethanol (B145695) to ethylene. nih.gov In this process, the boronic acid activates the ethanol molecule, facilitating the elimination of water.

In carbonyl condensation reactions, such as the aldol (B89426) or Knoevenagel condensation, the boronic acid can activate the carbonyl group of one substrate, while the formyl group can interact with the other, bringing the reactants into close proximity and facilitating the reaction.

While specific studies detailing the use of this compound in acylation reactions are not prevalent, the general reactivity of boronic acids suggests their potential in this area. They can act as catalysts by activating either the acylating agent or the substrate through Lewis acid-base interactions.

Role in Transition Metal-Catalyzed Processes Beyond Suzuki-Miyaura

While the Suzuki-Miyaura cross-coupling reaction is the most well-known application of arylboronic acids, they are also valuable partners in other transition metal-catalyzed transformations. rsc.orgresearchgate.net The transmetalation step, where the organic group from the boronic acid is transferred to the transition metal center, is a key process in these reactions. rsc.org

Formylphenylboronic acids can participate in reactions such as the Rh-catalyzed addition to enones and aldehydes. rsc.org The mechanism of these reactions involves the interaction of the arylboronic acid with a Rh(I)-OH complex. rsc.org Furthermore, there is growing interest in the transition-metal-free functionalization of arylboronic acids for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.gov These reactions provide alternative synthetic routes to valuable compounds like phenols and anilines. nih.gov

Design and Synthesis of Covalent Organic Frameworks (COFs) Utilizing Formylphenylboronic Acid Units

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. nih.govrhhz.net Their tunable porosity and functionality make them promising materials for applications in gas storage, separation, and catalysis. nih.govacs.org

Formylphenylboronic acids are versatile building blocks for the synthesis of COFs. nih.gov The formyl group can react with amines to form imine linkages, while the boronic acid can undergo self-condensation to form boroxine (B1236090) rings or react with diols to form boronate esters. nih.govchemistryviews.org This ability to form multiple types of covalent bonds allows for the construction of complex and highly functional COFs.

An example is the synthesis of NTU-COF-1, a two-dimensional COF, through the solvothermal condensation of 1,3,5-tris(4-aminophenyl)benzene (B174889) and 4-formylphenylboronic acid, which involves the formation of both boroxine and imine functionalities. nih.gov The use of bifunctional building blocks like this compound allows for the precise design of COF architectures with desired pore sizes and chemical environments. The judicious choice of building blocks and reaction conditions enables the synthesis of COFs with specific topologies, such as hexagonal or tetragonal frameworks. nih.gov

The following table summarizes the key reactions and applications discussed:

| Catalytic Application/Process | Role of this compound | Key Reaction Type |

| Organocatalysis | Lewis acid catalyst, hydrogen bond donor | Dehydration, Carbonyl Condensation |

| Transition Metal-Catalysis | Arylating agent | Rh-catalyzed additions, C-C, C-N, C-O bond formation |

| COF Synthesis | Bifunctional building block | Imine formation, Boroxine/Boronate ester formation |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as Versatile Building Blocks for Complex Molecular Architectures

Substituted formylphenylboronic acids are highly valued as building blocks in organic synthesis due to their dual reactivity. nih.govnbinno.com The boronic acid moiety allows for the formation of carbon-carbon and carbon-heteroatom bonds, while the formyl group provides a site for further molecular elaboration.

The most prominent application of the boronic acid group is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. This method is exceptionally reliable and tolerant of a wide variety of functional groups, making it a staple in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nbinno.com For instance, the parent compound 4-formylphenylboronic acid is a key intermediate in the synthesis of pharmaceuticals like the antihypertensive drug Telmisartan and the cancer therapy agent Rucaparib. nbinno.comwikipedia.org

The formyl group at the 2-position, ortho to the boronic acid, introduces unique reactivity. It can readily react with hydrazides and alkoxyamines to form iminoboronates. nih.gov This specific arrangement is crucial for developing dynamic covalent chemistry and creating reversible linkages in complex molecular systems. nih.gov The reactivity of 2-formylphenylboronic acid with amines in amination-reduction reactions has been investigated to create novel aminomethylphenylboronic acid derivatives, which are valuable for their potential in fluorescence sensing.

Synthesis of Functional Materials and Sensing Platforms

The inherent ability of the boronic acid group to interact with diols has made this class of compounds central to the development of sensors and other functional materials.

Fluorescent Probes and Biosensors (e.g., for Saccharides)

Boronic acids are known to react reversibly with 1,2- and 1,3-diols, such as those found in saccharides (sugars), to form cyclic boronate esters. This interaction is the foundation for a vast array of fluorescent sensors for carbohydrate detection. The binding event can alter the electronic properties of an attached fluorophore, leading to a detectable change in fluorescence intensity or wavelength.

Research on 2-formylphenylboronic acid and its isomers has shown their utility in constructing such sensors. The formyl group can be used to synthesize larger conjugated systems, like boron-dipyrromethene (BODIPY) dyes, which have excellent photophysical properties. researchgate.net A fluorescent probe based on a BODIPY core functionalized with a phenylboronic acid group, synthesized from 4-formylphenylboronic acid, demonstrated noticeable changes in its absorption and emission spectra upon the addition of sugars. researchgate.net This principle is directly applicable to 4-Ethoxy-2-formylphenylboronic acid, where the molecule could be incorporated into a fluorophore system to create a sensor for saccharides. The binding of a sugar molecule to the boronic acid moiety would alter the internal charge transfer characteristics of the fluorophore, resulting in a measurable optical response.

Integration into Polymer Gels for Analyte Recognition

The principles of boronic acid-diol recognition can be extended to create "smart" materials, such as polymer gels that respond to the presence of specific analytes. Phenylboronic acid moieties can be incorporated into polymer backbones or as pendant groups. When these functionalized polymer gels are exposed to polyols like glucose, the reversible cross-linking between polymer chains via boronate ester formation can occur. This change in cross-linking density leads to a macroscopic change in the gel, such as swelling or shrinking, which can be harnessed for drug delivery systems or sensing platforms.

For example, conjugates of 4-formylphenylboronic acid with chitosan, a biocompatible polymer, have been developed. These materials demonstrate glucose-adsorption sensitivity, showcasing their potential as glucose-sensing polymers. The formyl group is used to attach the boronic acid to the amine groups of the chitosan backbone via reductive amination. This research indicates a clear pathway for the use of this compound in creating similar functional polymer gels for analyte recognition.

Medicinal Chemistry and Biological Research Applications

Development of Boronic Acid-Containing Drug Candidates and Inhibitors

Boronic acids have emerged as a privileged class of pharmacophores in drug discovery, largely due to their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes. This unique mechanism of action has led to the development of potent and selective inhibitors for various enzymatic targets.

Enzyme Inhibition Mechanisms (e.g., Proteasome Inhibitors, Leucyl-tRNA Synthetase)

The inhibitory potential of boronic acids is exemplified by their successful application as proteasome inhibitors . The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition is a key strategy in cancer therapy. Boronic acid-containing drugs, such as bortezomib, function by the boron atom forming a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the catalytic site of the 20S proteasome. This interaction blocks the proteolytic activity of the proteasome, leading to an accumulation of regulatory proteins that can induce apoptosis in cancer cells. While specific studies on 4-Ethoxy-2-formylphenylboronic acid as a proteasome inhibitor are not extensively documented, the general mechanism established for other boronic acids provides a strong rationale for its potential in this area.

Another critical enzymatic target for boronic acids is leucyl-tRNA synthetase (LeuRS) , an essential enzyme in protein synthesis. nih.gov Inhibition of LeuRS can terminate protein production, leading to antimicrobial effects. nih.gov Benzoxaboroles, which can be formed from 2-formylphenylboronic acids, are a class of compounds known to inhibit LeuRS. nih.gov The mechanism involves the boronic acid moiety trapping the terminal adenosine of tRNA within the enzyme's editing site, thus preventing the release of the tRNA and halting protein synthesis. nih.gov

Structure-Activity Relationships in Biological Systems

The biological activity of substituted phenylboronic acids is highly dependent on the nature and position of the substituents on the phenyl ring. nih.gov For instance, in the context of anticancer agents, modifications to the phenyl ring can influence cytotoxicity and the ability to inhibit tubulin polymerization. nih.gov While a methoxy group has been shown to be important in some contexts, the specific impact of an ethoxy group at the 4-position of a 2-formylphenylboronic acid requires further investigation to fully elucidate its contribution to the structure-activity relationship. The electronic and steric properties of the ethoxy group can be expected to modulate the acidity of the boronic acid and its interaction with biological targets.

Antimicrobial and Antifungal Activity of Substituted Formylphenylboronic Acids

Several 2-formylphenylboronic acid derivatives have demonstrated significant antimicrobial and antifungal properties. nih.gov This activity is often linked to their ability to inhibit essential microbial enzymes.

Correlation of Activity with Cyclic Isomer Formation

A key feature of 2-formylphenylboronic acids is their existence in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole, in solution. nih.gov This cyclization is believed to be crucial for their antimicrobial activity, as the resulting benzoxaborole structure is often the active form that inhibits enzymes like LeuRS. nih.gov The extent of cyclization can be influenced by the solvent and the substituents on the phenyl ring. It is hypothesized that the ethoxy group in this compound would influence this equilibrium and, consequently, its antimicrobial potency.

Specificity Against Bacterial and Fungal Strains

Studies on various substituted 2-formylphenylboronic acids have shown activity against a range of fungal strains, including Aspergillus, Fusarium, Penicillium, and Candida species. nih.govresearchgate.net For example, 5-Trifluoromethyl-2-formylphenylboronic acid has been shown to be active against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. nih.gov The specificity and potency of these compounds are influenced by the substituents on the phenyl ring. The antifungal activity of 2-formylphenylboronic acid derivatives, including fluoro-substituted analogs, has been demonstrated against various fungal species. nih.govresearchgate.net

Below is a table summarizing the antifungal activity of some 2-formylphenylboronic acid derivatives against selected fungal strains.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

| 2-Formylphenylboronic acid | Aspergillus niger | - |

| 4-Fluoro-2-formylphenylboronic acid | Candida albicans | - |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | Moderate Activity |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | Higher Activity |

Data presented is qualitative based on available research on analogous compounds, as specific MIC values for all compounds against all strains were not detailed in the provided search results.

Interactions with Biomolecules and Therapeutic Implications

The therapeutic potential of this compound extends beyond direct enzyme inhibition. The boronic acid moiety is known to interact with diols, a common structural motif in many biomolecules, including carbohydrates and ribonucleosides. This property can be exploited for various therapeutic and diagnostic applications.

The ability of boronic acids to bind to the cis-diol groups of saccharides makes them valuable for the development of glucose sensors and insulin delivery systems. While not directly related to the formylphenyl structure, this inherent property of the boronic acid group opens up potential avenues for the application of this compound in metabolic diseases.

Furthermore, the interactions of boronic acids with proteins are not limited to the catalytic sites of enzymes. They can also form complexes with other nucleophilic residues on protein surfaces, potentially modulating protein function and cellular signaling pathways. The therapeutic implications of these interactions are an active area of research, with potential applications in a wide range of diseases, from cancer to inflammatory disorders.

Theoretical and Computational Investigations of Formylphenylboronic Acids

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the electronic structure and properties of molecules like 4-Ethoxy-2-formylphenylboronic acid. arxiv.orgchemrxiv.org These methods allow for the detailed analysis of molecular orbitals and the prediction of spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of substituted phenylboronic acids are significantly influenced by the nature and position of the substituents. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. researchgate.netajchem-a.com

For ethoxyphenyl boronic acids, calculations have shown that HOMO orbitals are typically localized on the ethoxy and phenyl groups, which are electron-rich regions, while LUMO orbitals are localized on the boronic acid group, an electron-poor (electrophilic) site. researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity. researchgate.net For instance, a comparison between 3-ethoxyphenyl boronic acid and 4-ethoxyphenyl boronic acid revealed that the 3-isomer has a slightly smaller HOMO-LUMO energy gap (5.15 eV) compared to the 4-isomer (5.23 eV). researchgate.net This suggests subtle differences in their electronic behavior.

The introduction of a formyl group, as in this compound, is expected to further influence the electronic distribution and orbital energies. The formyl group's position can dictate the spectral properties of related compounds, as seen in chlorophylls. nih.gov DFT calculations can elucidate these effects by mapping the electron density and orbital contributions. nih.govbhu.ac.in

Calculated HOMO-LUMO Energies for Ethoxyphenyl Boronic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-Ethoxyphenyl boronic acid | -6.21 | -1.06 | 5.15 |

| 4-Ethoxyphenyl boronic acid | -6.25 | -1.02 | 5.23 |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of formylphenylboronic acids are key to understanding their interactions and reactivity. Conformational analysis helps identify the most stable arrangements of the atoms in a molecule. For formyl derivatives of aromatic compounds, the orientation of the formyl group relative to the ring is a critical factor. rsc.org

Computational methods can be used to calculate the potential energy surface, revealing the energy landscape for different conformers. For example, in formyl and acetyl derivatives of benzo[b]furan, the conformational equilibrium between E and Z isomers was found to be solvent-dependent. rsc.org Similar studies on this compound would clarify the preferred orientation of the ethoxy and formyl groups and the boronic acid moiety, which can be influenced by intramolecular hydrogen bonding.

Molecular Docking Studies and Protein-Ligand Interactions

Formylphenylboronic acids and their derivatives are of interest in medicinal chemistry due to their potential as enzyme inhibitors. nih.govnih.gov Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein's active site. nih.gov

2-Formylphenylboronic acid (2-FPBA) has been utilized as a reactive group in the design of chemical probes that can covalently modify proteins. nih.gov These probes form iminoboronate linkages with α-nucleophile ligands, enabling the selective labeling of target proteins. nih.gov The boronic acid moiety plays a crucial role in these interactions.

Molecular docking studies have been employed to investigate the binding of boronic acid derivatives to various enzymes, such as penicillin-binding proteins (PBPs). nih.gov These studies help in understanding the key interactions, like hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, docking studies of chromone (B188151) derivatives with the CDK4 enzyme have shown a correlation between the calculated binding affinity and the experimentally observed cytotoxic activity. nih.gov Similar investigations with this compound could reveal its potential as an inhibitor for specific protein targets.

Spectroscopic Characterization and Theoretical Correlation

Computational methods are invaluable for interpreting and predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray diffraction. nih.govcdnsciencepub.com

Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹¹B) can be correlated with experimental spectra to aid in structural elucidation. nih.govchemicalbook.com For phenylboronic acids, ¹¹B NMR spectroscopy is a particularly useful tool for monitoring the pKa and binding events, as the chemical shift is sensitive to the hybridization state of the boron atom (sp² vs. sp³). acs.orgnsf.gov

Similarly, theoretical IR spectra can be calculated and compared with experimental data to assign vibrational modes. cdnsciencepub.comresearchgate.net Studies on phenylboronic acid have identified characteristic B-O stretching and O-B-O deformation vibrations. researchgate.net The presence of substituents like the ethoxy and formyl groups in this compound would lead to predictable shifts in these vibrational frequencies.

X-ray diffraction provides precise information about the molecular structure in the solid state. nih.govscispace.com Computational geometry optimization, often performed using DFT, can predict bond lengths and angles, which can then be compared with crystallographic data to validate the theoretical model. nih.govnih.gov For 3-formylphenylboronic acid, the crystal structure has been determined, revealing a planar molecule. nih.gov

Key Spectroscopic Data for Phenylboronic Acid

| Spectroscopic Technique | Observed Feature | Assignment |

|---|---|---|

| ¹H NMR | 7.3-8.0 ppm | Aromatic protons |

| ¹¹B NMR | ~28 ppm | Trigonal boronic acid |

| IR (cm⁻¹) | ~1345 cm⁻¹ | B-O asymmetric stretching |

| IR (cm⁻¹) | ~635 cm⁻¹ | O-B-O out-of-plane deformation |

Influence of Substituents on Electronic Properties and Reactivity Profiles

The electronic properties and reactivity of phenylboronic acids are highly tunable by altering the substituents on the phenyl ring. researchgate.netmdpi.com Electron-donating groups (like ethoxy) and electron-withdrawing groups (like formyl) exert inductive and resonance effects that modify the electron density on the boron atom. researchgate.net

The acidity of the boronic acid, a key parameter for its applications, is strongly influenced by substituents. mdpi.com Electron-withdrawing groups generally increase the acidity. The position of the substituent is also critical. For instance, fluorine substituents have the strongest acidifying effect when placed in the ortho position, partly due to potential intramolecular interactions. mdpi.com

In this compound, the electron-donating ethoxy group at the 4-position and the electron-withdrawing formyl group at the 2-position will have competing effects on the electronic properties of the molecule. The ortho formyl group, being in close proximity to the boronic acid moiety, is expected to have a significant impact on its acidity and reactivity. researchgate.net Computational studies can quantify these substituent effects by calculating parameters such as atomic charges, electrostatic potentials, and reaction energies. bhu.ac.innih.gov These calculations provide a deeper understanding of how the specific substitution pattern in this compound governs its chemical behavior.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies for Ethoxy-Substituted Formylphenylboronic Acid Derivatives

The synthesis of formylphenylboronic acids can be challenging, often requiring multi-step procedures with protective group chemistry. wikipedia.orggoogle.com Future research will likely focus on developing more efficient, atom-economical, and scalable one-pot syntheses. liberty.edu A key area of exploration is the refinement of directed ortho-metalation strategies, which allow for precise functionalization of the aromatic ring. liberty.edu

Exploration of New Catalytic Transformations Initiated by Formylphenylboronic Acids

The dual functionality of 4-Ethoxy-2-formylphenylboronic acid makes it a promising candidate for initiating novel catalytic transformations. The boronic acid moiety can act as a Lewis acid catalyst, activating carbonyl compounds for various reactions. nih.gov For instance, organoboron acids have been shown to catalyze dehydration, carbonyl condensation, acylation, alkylation, and cycloaddition reactions. nih.gov

A particularly interesting avenue is the exploration of boronic acid-accelerated condensation reactions. It has been demonstrated that boronic acids positioned near a carbonyl group can dramatically accelerate Schiff base formation with α-effect nucleophiles, increasing reaction rates by several orders of magnitude under physiological conditions. rsc.org This opens up possibilities for developing new bioconjugation strategies and dynamic combinatorial libraries. rsc.org Furthermore, the development of transition-metal-free 1,2-addition reactions of organoboronates to aldehydes and ketones presents a more sustainable and cost-effective approach for forming carbon-carbon bonds. nih.gov Future work could focus on expanding the scope of these reactions and applying them to the synthesis of complex molecules.

Advanced Functional Material Design with Integrated Formylphenylboronic Acid Units

The ability of 4-formylphenylboronic acid to serve as a bifunctional building block makes it highly valuable in materials science. chemimpex.com It is utilized in the production of advanced materials, including polymers and composites with enhanced properties. chemimpex.com A significant area of emerging research is the use of formylphenylboronic acids as linkers in the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.comambeed.com These crystalline porous polymers have applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of this compound could lead to COFs with unique and tunable characteristics.

Moreover, the interaction of the boronic acid group with diols can be exploited to create self-healing materials and hydrogels. nih.gov The incorporation of ethoxy-substituted formylphenylboronic acid units into polymer backbones could lead to materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. nih.gov Another application is in the development of flame-retardant materials. 4-Formylphenylboronic acid has been shown to act as a reactive flame retardant for polyamides by promoting the formation of a protective char layer and inhibiting gas-phase combustion. nih.gov

Deeper Mechanistic Insights into Biological Activities

Phenylboronic acid and its derivatives have garnered significant attention for their biological activities, particularly in targeted cancer therapy. nih.gov They can selectively and reversibly bind to sialic acids, which are overexpressed on the surface of many cancer cells. nih.govacs.org The introduction of an ethoxy and a formyl group at specific positions on the phenyl ring can modulate this binding affinity and selectivity. Future research should focus on elucidating the precise molecular interactions between this compound and various biological targets.

Boronic acids are also known to be potent inhibitors of certain enzymes, such as serine proteases and β-lactamases. tcichemicals.commdpi.com The formyl group in this compound can participate in additional interactions within an enzyme's active site, potentially leading to enhanced inhibitory activity. mdpi.com For example, 2-formylphenylboronic acid has shown potent, slow-onset inhibition of mandelate (B1228975) racemase through the formation of an unexpected adduct with a lysine (B10760008) residue in the active site. marquette.edu Detailed mechanistic studies, including kinetic analysis and X-ray crystallography, will be essential to understand the mode of action of ethoxy-substituted formylphenylboronic acids and to guide the design of more potent and selective inhibitors. marquette.edu It is also important to investigate the potential for these compounds to act as mutagens, as has been observed for some boronic acid derivatives. acs.org

Computational Design and Predictive Modeling for Enhanced Properties of this compound and Analogues

Computational modeling is a powerful tool for accelerating the discovery and optimization of new molecules. In the context of this compound, computational methods can be employed to predict the binding affinities of its derivatives with various biological targets, such as enzymes and cell surface receptors. biorxiv.org Techniques like molecular docking can provide insights into the specific interactions that govern binding, guiding the rational design of analogues with improved potency and selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of a series of ethoxy-substituted formylphenylboronic acid derivatives with their biological activities or material properties. nih.gov These models can then be used to predict the properties of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental evaluation. acs.orgnih.gov Furthermore, computational studies can provide a deeper understanding of reaction mechanisms, such as those involved in novel synthetic methodologies or catalytic transformations, by mapping out reaction pathways and identifying key transition states. nih.gov

Q & A

Q. What are the recommended synthesis protocols for 4-Ethoxy-2-formylphenylboronic acid, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or formylation of pre-functionalized phenylboronic acids. For Suzuki coupling, use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and optimize reaction conditions (temperature: 80–100°C, solvent: THF/H₂O). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product . Yield depends on boronic acid stability, steric hindrance, and catalyst efficiency. Ensure anhydrous conditions to prevent boronic acid degradation .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis and oxidation. Use desiccants (e.g., silica gel) to control moisture. During handling, wear nitrile gloves, safety goggles, and lab coats. Avoid prolonged exposure to light, as boronic acids can undergo photodegradation . Note: Safety classifications vary; some SDSs classify it as causing skin/eye irritation (H315/H319) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm structure via characteristic peaks (e.g., boronic acid B–OH at δ ~7–8 ppm in ¹H NMR).

- FT-IR: Identify functional groups (C=O stretch ~1700 cm⁻¹, B–O ~1350 cm⁻¹).

- HPLC/LC-MS: Assess purity (>97% by HLC) and detect degradation products .

- Melting Point: Compare observed values (e.g., ~148°C) with literature to verify consistency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in carbohydrate-binding studies?

Methodological Answer: Density Functional Theory (DFT/B3LYP) with 6-311++G(d,p) basis sets models the compound’s electronic structure. Calculate frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with diols (e.g., carbohydrates). Molecular docking (AutoDock Vina) validates interactions with proteins like lectins. Validate computational results against experimental binding assays (e.g., fluorescence quenching) .

Q. What strategies resolve contradictions in boronic acid stability data during cross-coupling reactions?

Methodological Answer:

- Controlled Experiments: Vary solvents (DMSO vs. THF) and bases (Na₂CO₃ vs. CsF) to identify optimal conditions.

- Kinetic Studies: Monitor reaction progress via in-situ NMR to detect intermediates (e.g., boronate esters).

- Degradation Analysis: Use TGA/DSC to assess thermal stability and identify decomposition thresholds .

Q. How can researchers optimize regioselectivity in aryl cross-coupling reactions using this compound?

Methodological Answer:

Q. What are the challenges in studying this compound’s interaction with biomolecules, and how are they addressed?

Methodological Answer:

- pH Sensitivity: Boronic acid-diol binding is pH-dependent (optimal at pH ~7.4). Use buffered solutions (PBS) to maintain physiological conditions.

- Competitive Assays: Employ isothermal titration calorimetry (ITC) to quantify binding affinity in the presence of competing ligands.

- Fluorescent Probes: Design conjugates (e.g., with dansyl tags) for real-time monitoring .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.